N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a pyridazinone ring, an ethyl group, a fluorobenzenesulfonamide group, and multiple fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the ethoxyphenyl group could be introduced through a Friedel-Crafts alkylation, while the pyridazinone ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The ethoxyphenyl group and the fluorobenzenesulfonamide group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ethoxy group could be cleaved under acidic conditions, or the pyridazinone ring could be opened under basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple fluorine atoms could make the compound relatively nonpolar and lipophilic, which could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed methods for synthesizing various derivatives of benzenesulfonamide, aiming to investigate their potential biological activities. These synthetic efforts have led to compounds with diverse therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer activities. Notably, the synthesis processes often involve novel methodologies, such as microwave irradiation, which provide efficient routes to these potentially pharmacologically active compounds (Gul et al., 2016).
Antimicrobial Activity
Compounds derived from benzenesulfonamide have been evaluated for their antimicrobial properties against various bacterial and fungal strains. These studies have revealed that certain derivatives exhibit significant antimicrobial activity, highlighting their potential as leads for the development of new antimicrobial agents (Sarvaiya et al., 2019).
Anti-inflammatory and Analgesic Properties
Research into celecoxib derivatives, closely related to benzenesulfonamide compounds, has shown that these molecules can exhibit notable anti-inflammatory and analgesic effects. This suggests the therapeutic potential of these derivatives in managing pain and inflammation, with some compounds demonstrating comparable or superior efficacy to celecoxib, a well-known anti-inflammatory drug (Küçükgüzel et al., 2013).
Antioxidant and Anticancer Activities
Derivatives of benzenesulfonamide have also been explored for their antioxidant and anticancer properties. Some synthesized compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents. These findings are crucial for the development of new therapeutic strategies for cancer treatment, with specific compounds showing promise due to their high efficacy and selectivity (Gul et al., 2016); (Pişkin et al., 2020).
Enzymatic Inhibition
The inhibitory effects of benzenesulfonamide derivatives on various enzymes, such as carbonic anhydrase, have been extensively studied. These compounds exhibit potent inhibitory activity against different isoforms of the enzyme, which is relevant for conditions such as glaucoma, edema, and certain neurological disorders. The specificity and potency of these inhibitors make them valuable tools for exploring therapeutic avenues and understanding enzyme function (Gul et al., 2016).
Future Directions
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N3O4S/c1-2-32-15-5-3-14(4-6-15)19-9-10-20(29)28(27-19)12-11-26-33(30,31)16-7-8-18(22)17(13-16)21(23,24)25/h3-10,13,26H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXMGJSPSWBRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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